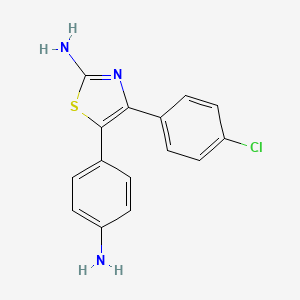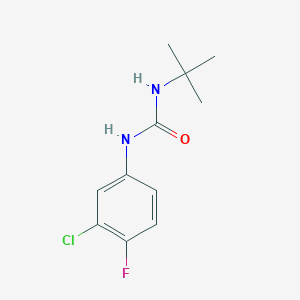
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine, also known as ACTA, is a synthetic compound that has been studied for its potential use in the field of medicinal chemistry. This molecule has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Scientific Research Applications
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine has also been studied for its anti-viral activity against HIV and HCV.
Mechanism of Action
The mechanism of action of 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, it has been found to inhibit the activity of various kinases, including JAK2 and STAT3, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been found to induce apoptosis in cancer cells by activating caspases. 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine has also been shown to inhibit the replication of HIV and HCV.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine in lab experiments is its broad range of biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile compound for studying various diseases. However, one limitation of using 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine is its potential toxicity. It has been found to be toxic to some normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
For research include studying its potential use in combination therapy, optimizing its biological activity, and developing new drugs based on its structure.
Synthesis Methods
The synthesis of 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine involves a multi-step process that begins with the reaction of 4-chloroaniline and 4-aminophenyl thiazol-2-yl ketone in the presence of a catalyst. The resulting intermediate is then treated with sodium hydride and chloroacetyl chloride to produce the final product, 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine. This method has been optimized to yield high purity and yield of 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine.
properties
IUPAC Name |
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-11-5-1-9(2-6-11)13-14(20-15(18)19-13)10-3-7-12(17)8-4-10/h1-8H,17H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLYUGBZTAQPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)N)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(p-Aminophenyl)-4-(p-chlorophenyl)-2-thiazolamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)-N-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5495868.png)
![5-ethyl-2-[1-(6-methoxypyridin-3-yl)-1H-imidazol-2-yl]pyridine](/img/structure/B5495872.png)
![N-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5495873.png)
![3-({[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5495880.png)
![2-ethyl-7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5495893.png)
![5,7-dimethyl-N-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5495899.png)

![N-methyl-N-(2-phenylethyl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5495915.png)
![{2-[rel-(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5495927.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5495928.png)
![2-(methylamino)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]nicotinamide](/img/structure/B5495930.png)
![3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5495936.png)
![methyl 2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5495942.png)
